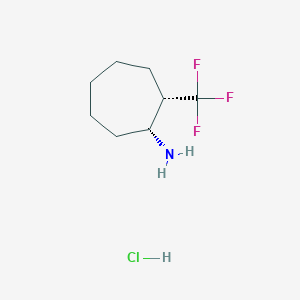
(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFCP and is a chiral amine that contains a cycloheptane ring structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
TFCP acts as a potent inhibitor of MAO-A, an enzyme that plays a key role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which has been shown to have therapeutic effects in various neuropsychiatric disorders. TFCP binds to the active site of MAO-A and forms a covalent bond with the enzyme, thereby inhibiting its activity.
Effets Biochimiques Et Physiologiques
In addition to its MAO-A inhibitory activity, TFCP has been shown to exhibit antioxidant and anti-inflammatory effects. TFCP has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its potential therapeutic benefits in various diseases. TFCP has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFCP has several advantages for lab experiments, including its potent MAO-A inhibitory activity, its unique cycloheptane ring structure, and its potential use as a building block for the synthesis of novel materials. However, TFCP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for TFCP research, including:
1. Further investigation of its potential therapeutic benefits in various diseases, including cancer, depression, and anxiety.
2. Development of novel TFCP derivatives with improved solubility and pharmacokinetic properties.
3. Investigation of its potential use as a building block for the synthesis of novel materials.
4. Investigation of its potential use as a tool for the study of MAO-A and its role in neuropsychiatric disorders.
5. Investigation of its potential use as a tool for the study of oxidative stress and inflammation in various diseases.
In conclusion, TFCP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully explore the potential of TFCP in various fields.
Méthodes De Synthèse
The synthesis of TFCP involves the reaction of cycloheptanone with trifluoroacetic acid and sodium borohydride in the presence of hydrogen chloride gas. The product obtained is (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-ol, which is then converted to TFCP by reacting it with hydrochloric acid. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
TFCP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, TFCP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. TFCP has been shown to exhibit potent cytotoxicity against cancer cells and has been studied for its potential use as a chemotherapeutic agent. In addition, TFCP has been shown to exhibit antidepressant and anxiolytic effects in animal models, indicating its potential use as a therapeutic agent for these disorders.
In biochemistry, TFCP has been studied for its mechanism of action and biochemical and physiological effects. TFCP has been shown to act as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a key role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which has been shown to have therapeutic effects in various neuropsychiatric disorders. TFCP has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
In materials science, TFCP has been investigated for its potential use as a building block for the synthesis of novel materials. The unique cycloheptane ring structure of TFCP makes it an attractive candidate for the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7(6)12;/h6-7H,1-5,12H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPSFSOPWSOBY-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

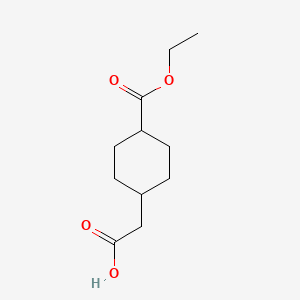
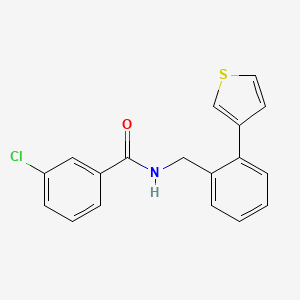
![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)
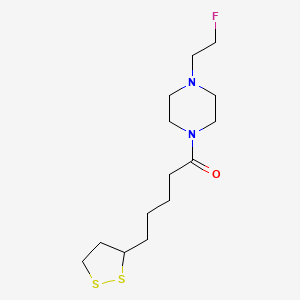
![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)
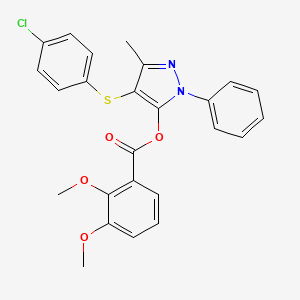
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)
![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)
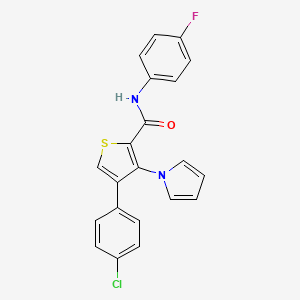
![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)
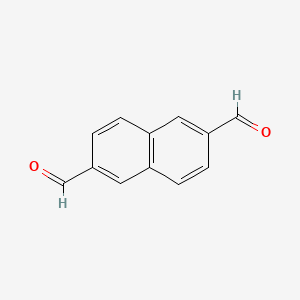
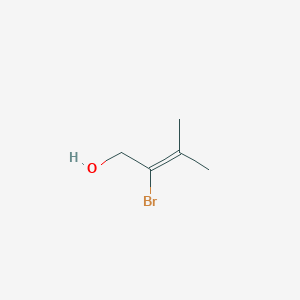
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687012.png)